![molecular formula C18H18N4O3S B10969522 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B10969522.png)
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that features a benzoxadiazole core, a morpholine ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the formation of the benzoxadiazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization. The morpholine ring is then introduced via nucleophilic substitution, and the phenylsulfanyl group is added through a thiolation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzoxadiazole core can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoxadiazole core can interact with various enzymes and receptors, while the morpholine ring and phenylsulfanyl group can modulate its binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-THIOPHENECARBOXAMIDE
- N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 3,5-DIMETHYL-N-(4-MORPHOLIN-4-YL-2,1,3-BENZOXADIAZOL-7-YL)-1,2-OXAZOLE-4-CARBOXAMIDE
Uniqueness
N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the combination of its benzoxadiazole core, morpholine ring, and phenylsulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C18H18N4O3S/c23-16(12-26-13-4-2-1-3-5-13)19-14-6-7-15(18-17(14)20-25-21-18)22-8-10-24-11-9-22/h1-7H,8-12H2,(H,19,23) |
InChI Key |
GERJMLMVNXLWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969439.png)
![3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10969447.png)
![Ethyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10969448.png)
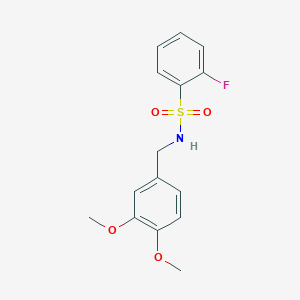

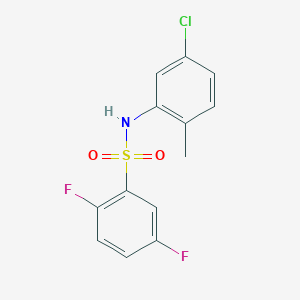
![5-bromo-N-[4-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B10969466.png)
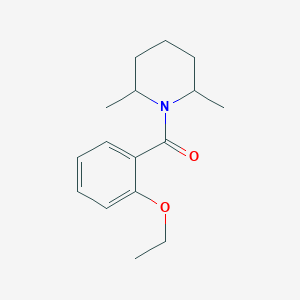
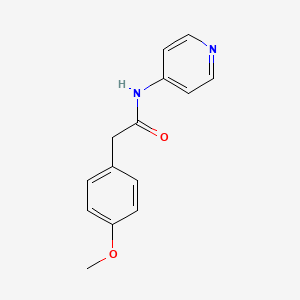
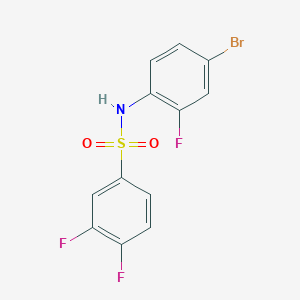
![3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10969523.png)
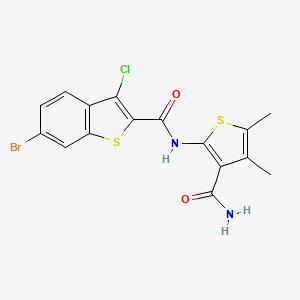
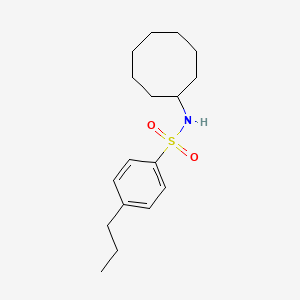
![1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10969532.png)
